Meta-Hydroxy Substitution Confers Competitive Human NAT1 Inhibition Distinct from the Para-Hydroxy DYRK1A Inhibitor
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one acts as a competitive inhibitor of human arylamine N-acetyltransferase 1 (NAT1) in both recombinant and native enzyme assays using ZR-75 breast cancer cell lysates [1]. This target selectivity contrasts sharply with the para-hydroxy positional isomer (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (compound 3e), which shows no reported NAT1 inhibition but instead inhibits DYRK1A with an IC₅₀ of 0.028 μM [2]. The meta-hydroxy substitution thus redirects target engagement from a kinase (DYRK1A) to an acetyltransferase (NAT1), a distinction with significant implications for downstream biological interpretation.
| Evidence Dimension | Primary biochemical target and inhibition mode |
|---|---|
| Target Compound Data | Competitive NAT1 inhibitor; inhibition of both recombinant enzyme and native enzyme in ZR-75 cell lysate |
| Comparator Or Baseline | (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e): DYRK1A inhibitor, IC₅₀ = 0.028 μM; no NAT1 inhibition reported |
| Quantified Difference | Qualitative target switch: NAT1 (acetyltransferase) vs. DYRK1A (kinase) |
| Conditions | Recombinant NAT1 enzyme assay; native NAT1 in ZR-75 cell lysate (target compound); DYRK1A inhibition assay (comparator) |
Why This Matters
Procurement for NAT1-focused screening or breast cancer target validation requires the meta-hydroxy isomer; the para-hydroxy analog is functionally a DYRK1A tool compound and will not replicate NAT1-mediated biology.
- [1] Russell, A.J.; Westwood, I.M.; Crawford, M.H.; Robinson, J.; Kawamura, A.; Redfield, C.; Laurieri, N.; Lowe, E.D.; Davies, S.G.; Sim, E. Selective small molecule inhibitors of the potential breast cancer marker, human arylamine N-acetyltransferase 1, and its murine homologue, mouse arylamine N-acetyltransferase 2. Bioorg. Med. Chem. 2009, 17, 905–918. View Source
- [2] Ismail, M. et al. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Pharmaceuticals 2021, 14(11), 1086. Compound 3e, IC₅₀ = 0.028 μM. View Source
